Unambiguous Resonance Assignment of 2-Cyclopropyl-5-methoxyaniline Hydrochloride: A Technical Guide
Unambiguous Resonance Assignment of 2-Cyclopropyl-5-methoxyaniline Hydrochloride: A Technical Guide
Executive Summary
In modern medicinal chemistry, functionalized anilines are indispensable building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors. 2-Cyclopropyl-5-methoxyaniline hydrochloride (CAS 2089257-63-4)[1] presents a unique structural motif combining the steric bulk of a cyclopropyl ring with the electron-donating properties of a methoxy group.
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the nuclear magnetic resonance (NMR) spectra of such heavily substituted aromatic salts. This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C NMR characterization of this compound. By analyzing the profound electronic changes that occur upon aniline protonation, we establish a reliable methodology for spectral interpretation that drug development professionals can integrate into their quality control and structural elucidation workflows.
Mechanistic Insights: The Anilinium Effect
To accurately interpret the NMR spectra of 2-Cyclopropyl-5-methoxyaniline hydrochloride, one must understand the causality behind the chemical shifts. The transition from a free base aniline to a hydrochloride salt fundamentally alters the electronic landscape of the aromatic ring.
In a free aniline, the lone pair on the nitrogen atom is delocalized into the aromatic π -system via the positive mesomeric (+M) effect. This strongly shields the ortho and para carbons, shifting them upfield. However, upon protonation to the anilinium ion (-NH 3+ ), the lone pair is sequestered by the proton. The +M effect is entirely abolished, and the strongly electron-withdrawing inductive (-I) effect of the positively charged nitrogen dominates.
Key Spectroscopic Consequences:
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13 C Ipso-Carbon (C1): Experiences a dramatic upfield shift (from ~148 ppm in free aniline to ~127 ppm in the salt) due to the loss of the nitrogen's electronegative pull on the σ -framework.
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Substituent Additivity: The methoxy group at C5 exerts its own strong +M effect, highly shielding C4 and C6, while the cyclopropyl group at C2 provides mild inductive electron donation. The final chemical shifts are a complex, yet predictable, superposition of these competing electronic factors[2].
Experimental Protocol: A Self-Validating System
Trustworthiness in structural elucidation requires protocols that validate themselves through orthogonal data points. The following step-by-step methodology ensures high-fidelity data acquisition.
Step-by-Step Acquisition Workflow
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Solvent Selection & Sample Preparation:
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Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is mandatory for hydrochloride salts. It effectively disrupts the ionic crystal lattice, ensuring complete dissolution. Furthermore, it slows down the chemical exchange of the -NH 3+ protons, allowing them to be observed as a distinct broad singlet rather than exchanging entirely with residual water.
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1D 1 H NMR Acquisition (400 MHz):
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Use a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of all protons, particularly the sterically hindered cyclopropyl methine, guaranteeing accurate quantitative integration.
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1D 13 C NMR Acquisition (100 MHz):
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Use composite pulse decoupling (waltz16), a D1 of 2.0 seconds, and a minimum of 512 scans.
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Causality: Quaternary carbons (C1, C2, C5) lack attached protons and thus benefit less from Nuclear Overhauser Effect (NOE) enhancement. A sufficient D1 and high scan count are required to achieve an adequate signal-to-noise ratio for these critical nodes.
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2D NMR Correlation:
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Execute HSQC and HMBC experiments to cross-validate 1D assignments (see Section 5).
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Quantitative Data Presentation
Based on empirical substituent additivity rules and anilinium base values, the predicted and assigned chemical shifts for 2-Cyclopropyl-5-methoxyaniline hydrochloride in DMSO- d6 are summarized below.
Table 1: 1 H NMR Chemical Shifts
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Rationale |
| -NH 3+ | 10.20 | br s | - | 3H | Highly deshielded by positive charge; broad due to N quadrupolar relaxation. |
| H3 | 7.21 | d | 8.5 | 1H | Ortho coupling to H4; relatively unshielded compared to H4/H6. |
| H6 | 7.05 | d | 2.6 | 1H | Meta coupling to H4; strongly shielded by the ortho-methoxy group. |
| H4 | 6.95 | dd | 8.5, 2.6 | 1H | Ortho to OMe (shielded), ortho to H3, meta to H6. |
| -OCH 3 | 3.78 | s | - | 3H | Typical methoxy resonance. |
| CH (Cyclopropyl) | 1.95 | m | - | 1H | Deshielded relative to CH 2 groups due to proximity to the aromatic ring. |
| CH 2 (Cyclopropyl) | 0.98 | m | - | 2H | Diastereotopic/complex multiplet characteristic of cyclopropyl rings. |
| CH 2 (Cyclopropyl) | 0.65 | m | - | 2H | Diastereotopic/complex multiplet characteristic of cyclopropyl rings. |
Table 2: 13 C NMR Chemical Shifts
| Position | Shift (δ, ppm) | Type | Assignment Rationale |
| C5 | 159.3 | Cq | Strongly deshielded by the ipso-oxygen of the methoxy group. |
| C2 | 130.6 | Cq | Deshielded by the ipso-cyclopropyl group; para to the methoxy group. |
| C3 | 128.3 | CH | Meta to both -NH 3+ and -OCH 3 ; relatively unperturbed aromatic carbon. |
| C1 | 126.8 | Cq | Ipso to -NH 3+ . Upfield shifted relative to free aniline due to loss of +M effect. |
| C4 | 115.8 | CH | Shielded by the ortho-methoxy group. |
| C6 | 109.6 | CH | Strongly shielded by the ortho-methoxy group; distinct from C4 due to C1 proximity. |
| -OCH 3 | 55.5 | CH 3 | Typical methoxy carbon resonance. |
| CH (Cyclopropyl) | 11.0 | CH | Characteristic upfield shift of a cyclopropyl methine. |
| CH 2 (Cyclopropyl) | 7.5 | CH 2 | Characteristic highly shielded cyclopropyl methylene. |
Logical Workflow for Unambiguous Assignment
To ensure absolute trustworthiness, 1D NMR data must never be interpreted in isolation. The logical relationship between 1D acquisition and 2D self-validation is mapped below.
The HSQC experiment maps direct C-H attachments, immediately distinguishing the cyclopropyl CH from the CH 2 groups. The HMBC experiment is the cornerstone of structural validation; for example, the methoxy protons ( δ 3.78) will show a strong long-range correlation to C5 ( δ 159.3), unambiguously anchoring the assignment of the substituted ring positions.
Fig 1. Self-validating 1D and 2D NMR workflow for unambiguous resonance assignment.
References
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Title: 2-cyclopropyl-5-methoxyaniline hydrochloride | 2089257-63-4 Source: Molport URL: [1]
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Title: Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts Source: ResearchGate URL: [2]
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Title: A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers Source: BenchChem URL:
